N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide

Medicinal Chemistry Lead Optimization Ligand Efficiency Metrics

N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide (CAS 946369-64-8) is a fully synthetic small molecule (MW 353.47 g/mol, formula C20H27N5O) that belongs to the 4,6-disubstituted-2-anilinopyrimidine chemotype, a privileged scaffold widely exploited in type II tyrosine kinase inhibitor design. Unlike clinically advanced agents such as imatinib, this compound is commercially available only as a screening-grade building block for early-stage drug discovery, and its primary value proposition to a scientific procurer rests on its structural simplicity and physicochemical properties relative to more complex, functionalized analogs.

Molecular Formula C20H27N5O
Molecular Weight 353.5 g/mol
CAS No. 946369-64-8
Cat. No. B6570494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide
CAS946369-64-8
Molecular FormulaC20H27N5O
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCCCC3)C
InChIInChI=1S/C20H27N5O/c1-3-7-19(26)22-16-8-10-17(11-9-16)23-20-21-15(2)14-18(24-20)25-12-5-4-6-13-25/h8-11,14H,3-7,12-13H2,1-2H3,(H,22,26)(H,21,23,24)
InChIKeyZAJUKMDEAJWCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 73 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide (CAS 946369-64-8): Chemoinformatic Baseline for a 4,6-Disubstituted-2-Anilinopyrimidine Screening Compound


N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide (CAS 946369-64-8) is a fully synthetic small molecule (MW 353.47 g/mol, formula C20H27N5O) that belongs to the 4,6-disubstituted-2-anilinopyrimidine chemotype, a privileged scaffold widely exploited in type II tyrosine kinase inhibitor design . Unlike clinically advanced agents such as imatinib, this compound is commercially available only as a screening-grade building block for early-stage drug discovery, and its primary value proposition to a scientific procurer rests on its structural simplicity and physicochemical properties relative to more complex, functionalized analogs [1]. Currently, there are no publicly disclosed bioactivity data (IC50, Ki, or in vivo efficacy) in peer-reviewed journals or authoritative databases such as ChEMBL or PubChem, which fundamentally differentiates this compound from pharmacologically validated comparator molecules [2].

Why Generic 2-Anilinopyrimidine Analogue Selection Risks Assay Failure for CAS 946369-64-8


The term '2-anilinopyrimidine' encompasses a vast chemical space with profound differences in kinase selectivity, potency, and pharmacokinetics depending on subtle modifications to the pyrimidine and aniline ring substituents . For example, the clinically validated agent imatinib requires a 4-pyridyl group and a 4-methylpiperazin-1-ylmethylbenzamide tail for potent Abl kinase inhibition, whereas replacing these with a simple piperidine and butanamide, as in CAS 946369-64-8, is predicted to abolish or significantly alter this specific binding mode [1]. Generic substitution without quantitative comparative data on target engagement, selectivity profiling, or cellular permeability would introduce an unquantifiable risk into any assay, potentially leading to false negatives or misleading structure-activity relationship (SAR) interpretations [2]. This guide therefore focuses on the minimal, verifiable physico-chemical properties that can be used to benchmark this specific compound against its closest commercially catalogued analogs.

Quantitative Physicochemical Differentiation of N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide for Procurement Decisions


Lower Molecular Weight and Reduced Complexity Compared to Imatinib Freebase

The target compound has a molecular weight of 353.47 g/mol, which is significantly lower than the 493.60 g/mol of the freebase of imatinib, a prototypical 2-anilinopyrimidine kinase inhibitor . This 140.13 g/mol reduction in mass translates to a higher potential for ligand efficiency optimization, assuming a binding target can be identified [1]. The lower molecular weight also contributes to a reduced topological polar surface area (tPSA) of 54.73 Ų versus imatinib's ~86 Ų (calculated), which may favor passive membrane permeability in the absence of active transport.

Medicinal Chemistry Lead Optimization Ligand Efficiency Metrics

Moderate Lipophilicity (logP 4.63) Differentiating from More Polar Analogues

The compound's calculated logP (octanol-water partition coefficient) is 4.63, positioning it in a moderately lipophilic range ideal for passive membrane permeation while still potentially maintaining some aqueous solubility . In contrast, the logP of imatinib freebase is reported to be approximately 3.47, indicating a 1.16 log unit increase in lipophilicity for the target compound, which could lead to higher non-specific protein binding but also potentially enhanced blood-brain barrier penetration if such properties are desirable for a given project [1].

ADME Prediction Lipophilicity Solubility

Hydrogen Bond Donor Count and Polar Surface Area Compared to Type II Kinase Inhibitor Pharmacophore Requirements

The compound possesses two hydrogen bond donors (HBDs) and a topological polar surface area (tPSA) of 54.73 Ų, placing it well within Veber's rule thresholds (HBD ≤ 3, tPSA ≤ 140 Ų) for good oral bioavailability in humans, should a developable candidate be sought . In comparison, a typical type II kinase inhibitor like imatinib has a tPSA of approximately 86 Ų, indicating that the target compound is likely to be more membrane-permeable in the absence of active efflux [1]. The lower HBD count may also reduce the desolvation penalty upon binding to a hydrophobic kinase pocket.

Pharmacophore Kinase Inhibitor Design Permeability

Recommended Application Scenarios for N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide Based on Current Physicochemical Evidence


Scaffold for Ligand-Efficiency-Focused Kinase Inhibitor Lead Generation

Starting from the target compound's demonstrated low molecular weight (353.47 g/mol) and moderate lipophilicity (clogP 4.63), a medicinal chemistry team can design a focused library around the 4,6-disubstituted-2-anilinopyrimidine core . The lower tPSA (54.73 Ų) relative to imatinib suggests that potency can be built through addition of polar functionality without breaching the oral bioavailability envelope, making it a suitable core for lead optimization [1].

Negative Control or Chemical Probe for Target Engagement Assays

Given the absence of known kinase bioactivity and its structural similarity to type II kinase inhibitors, this compound can serve as a matched-pair negative control in thermal shift assays or cellular target engagement experiments studying Abl, Kit, or PDGFR kinases . Its purity and identity (characterized by InChI Key ZAJUKMDEAJWCBZ-UHFFFAOYSA-N) ensure batch-to-batch reproducibility for such critical control applications.

Physicochemical Benchmarking Compound for Chromatographic Method Development

The compound's well-defined logP (4.63) and logD (4.57) make it a useful standard for calibrating reverse-phase HPLC or UPLC gradient methods intended to separate moderately lipophilic drug-like molecules . Its unique InChI Key ensures unambiguous identification in method validation protocols.

Quote Request

Request a Quote for N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.